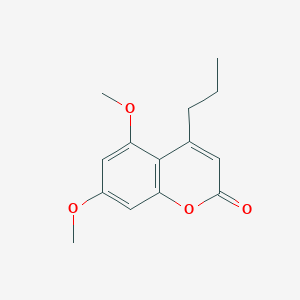![molecular formula C15H16FN3O4S B5824737 {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE](/img/structure/B5824737.png)
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and an isoxazolylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The isoxazolylmethanone moiety may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone: This compound shares a similar piperazine and fluorophenylsulfonyl structure but differs in the substituent on the methanone group.
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone: Another related compound with a trifluoromethyl group instead of the isoxazolyl group.
Uniqueness
The uniqueness of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c1-11-10-14(17-23-11)15(20)18-6-8-19(9-7-18)24(21,22)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHKFPXDKYLHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ISOPROPYL 2-[(2-FURYLCARBONYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5824655.png)
![N-[(E)-[(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]amino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5824661.png)
![(4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5824665.png)
![ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5824668.png)
![{4-[(cyclohexylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5824682.png)
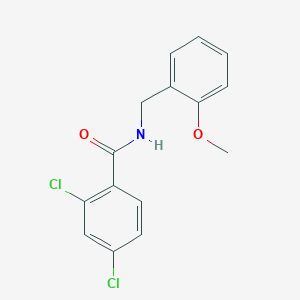
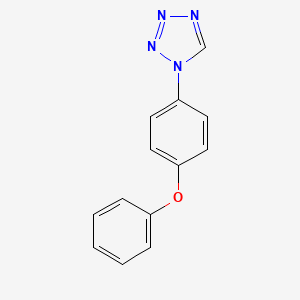
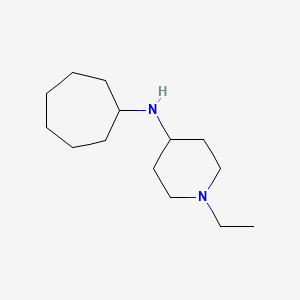
![2-chloro-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5824706.png)
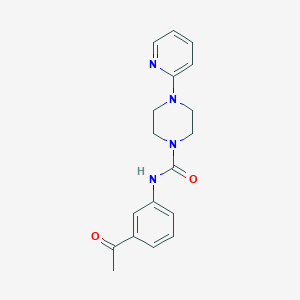
![2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]isoindole-1,3-dione](/img/structure/B5824712.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5824718.png)
![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5824727.png)
